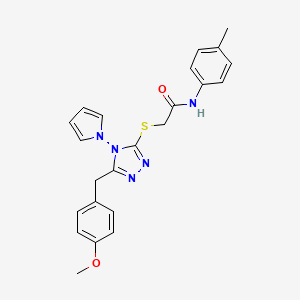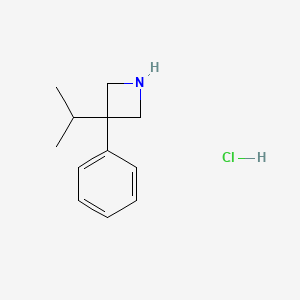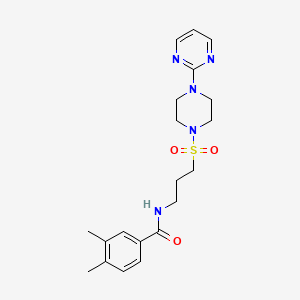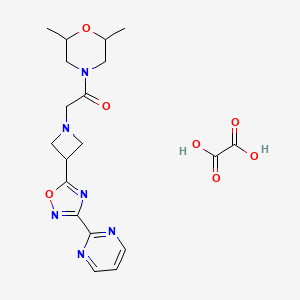
Tert-butyl trans-4-formylcyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl trans-4-formylcyclohexylcarbamate is a chemical compound with the empirical formula C12H21NO3 . It is a solid substance and is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Tert-butyl trans-4-formylcyclohexylcarbamate is defined by its molecular formula, C12H21NO3 . The InChI key, which is a unique identifier for the compound, is GPDBIGSFXXKWQR-MGCOHNPYSA-N .Physical And Chemical Properties Analysis
Tert-butyl trans-4-formylcyclohexylcarbamate has a molecular weight of 227.3 g/mol . It’s a solid at room temperature . The predicted boiling point is 339.5±31.0 °C, and it has a predicted density of 1.04±0.1 g/cm3 . It’s slightly soluble in water .Aplicaciones Científicas De Investigación
Environmental Impacts and Degradation Pathways
Tert-butyl trans-4-formylcyclohexylcarbamate, a compound with potential applications in various fields, has been indirectly studied through research on related tert-butyl compounds, particularly in environmental science. The degradation and environmental behavior of methyl tert-butyl ether (MTBE), a compound with structural similarities, have been extensively researched. These studies shed light on the fate of tert-butyl compounds in the environment and their potential transformation products. For example, the aerobic biodegradation pathway of MTBE, leading to the formation of tert-butyl alcohol (TBA), highlights the microbial capacity to transform tert-butyl compounds under certain conditions (Schmidt et al., 2004). Moreover, the investigation into the adsorption of MTBE from the environment using various adsorbents provides insight into methods for the removal of similar compounds from aqueous solutions, suggesting potential environmental management strategies for tert-butyl trans-4-formylcyclohexylcarbamate contamination (Vakili et al., 2017).
Bioseparation and Bioremediation Techniques
The study of three-phase partitioning (TPP) as a bioseparation technique offers a promising approach for the purification and separation of bioactive molecules, which could be applicable to tert-butyl trans-4-formylcyclohexylcarbamate (Yan et al., 2018). This method emphasizes the need for efficient, economical, and green separation technologies in the pharmaceutical and chemical industries. Similarly, the enzymatic production of biodiesel, which discusses the role of tert-butanol as a solvent to reduce inhibitory effects in biochemical processes, could provide insights into optimizing the use of tert-butyl compounds in industrial biotechnology (Ranganathan et al., 2008).
Synthetic Applications and Environmental Concerns
Research on synthetic antioxidants, including those related to the tert-butyl group, indicates the widespread use and environmental presence of these compounds. Such studies have raised concerns about their potential for bioaccumulation and the need for developing novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020). Additionally, the application of polymer membranes for the purification of fuel oxygenates demonstrates the relevance of tert-butyl compounds in improving fuel performance and addresses the challenges in separating these compounds from mixtures, suggesting possible applications in processing tert-butyl trans-4-formylcyclohexylcarbamate (Pulyalina et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(4-formylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBIGSFXXKWQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181308-57-6, 304873-80-1 |
Source


|
| Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2571142.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B2571144.png)

![2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetic acid](/img/structure/B2571147.png)
![2-fluoro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2571148.png)

![(E)-6-(3-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2571154.png)
![(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide](/img/structure/B2571156.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2571161.png)



![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2571165.png)